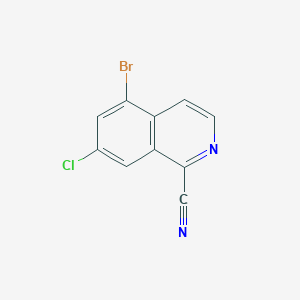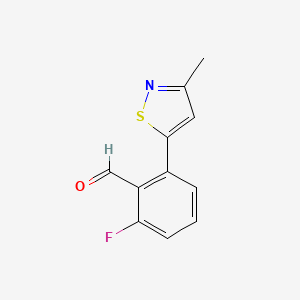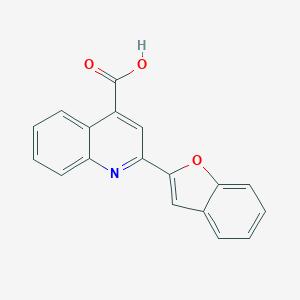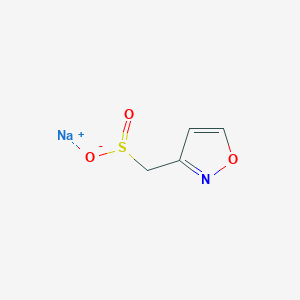
1-(3-Bromopropyl)-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-3,5-dimethylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound features a bromopropyl group attached to the nitrogen atom of a 3,5-dimethylpiperidine ring, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3,5-dimethylpiperidine can be synthesized through several methods. One common approach involves the alkylation of 3,5-dimethylpiperidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of propyl-substituted piperidines.
科学的研究の応用
1-(3-Bromopropyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-3,5-dimethylpiperidine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
1-(3-Chloropropyl)-3,5-dimethylpiperidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-3,5-dimethylpiperidine: Similar structure but with an iodine atom instead of bromine.
1-(3-Fluoropropyl)-3,5-dimethylpiperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)-3,5-dimethylpiperidine is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate for various chemical transformations.
特性
分子式 |
C10H20BrN |
|---|---|
分子量 |
234.18 g/mol |
IUPAC名 |
1-(3-bromopropyl)-3,5-dimethylpiperidine |
InChI |
InChI=1S/C10H20BrN/c1-9-6-10(2)8-12(7-9)5-3-4-11/h9-10H,3-8H2,1-2H3 |
InChIキー |
VFKSTWWJISTDCX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)CCCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)



![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
